molecular formula C19H19NO3 B4020868 3-benzyl-1-(4-methoxybenzyl)-2,5-pyrrolidinedione

3-benzyl-1-(4-methoxybenzyl)-2,5-pyrrolidinedione

Cat. No. B4020868
M. Wt: 309.4 g/mol
InChI Key: SWJNFMKJQPCVIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-benzyl-1-(4-methoxybenzyl)-2,5-pyrrolidinedione" involves complex reactions including ring opening and closure, as demonstrated in studies on related compounds. For instance, a study reported the ring opening followed by ring closure reactions of certain precursors to afford novel structures, showcasing the intricate synthesis processes involved in producing such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the nootropic agents 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) and 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one (WEB-1868), reveals detailed insights into their conformation. X-ray analysis, theoretical MO calculations, and NMR spectroscopy provide a comprehensive understanding of the molecular conformations, indicating the importance of hydrogen bonds in stabilizing the crystal structures (Amato et al., 1990).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like "this compound" are complex and vary based on the substituents and reaction conditions. Studies on similar molecules highlight the role of substituents in determining reactivity and stability. For example, research on the synthesis and properties of 2,2′-pyrromethene-5[1H]-one analogues illustrates how peripheral aryl units can affect the donor/acceptor properties of molecules (Groot et al., 2010).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. Research on the crystal and molecular structure of related compounds provides insights into their solid-state properties and the impact of molecular conformation on physical characteristics (Zugenmaier, 2013).

properties

IUPAC Name

3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-23-17-9-7-15(8-10-17)13-20-18(21)12-16(19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJNFMKJQPCVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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